Increased Hydrogen Bond Donor Capacity Relative to Des-Hydroxy Analog
The target compound possesses one hydrogen bond donor (HBD) from the piperidin-3-ol hydroxyl group, whereas the des-hydroxy analog 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS 1878022-44-6) has zero HBDs [1]. This structural distinction is quantifiable and may influence intermolecular interactions with biological targets and aqueous solubility [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 0 (1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine, CAS 1878022-44-6) |
| Quantified Difference | +1 HBD |
| Conditions | Computed molecular property (PubChem 2021.05.07 release) |
Why This Matters
Hydrogen bond donor count directly impacts solubility and permeability, critical parameters for in vitro assay reproducibility and in vivo pharmacokinetics.
- [1] PubChem. (2025). 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine. PubChem CID 125130284. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
